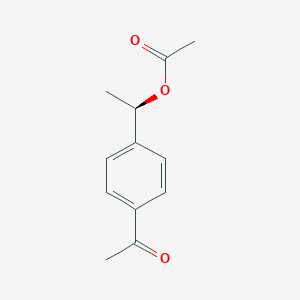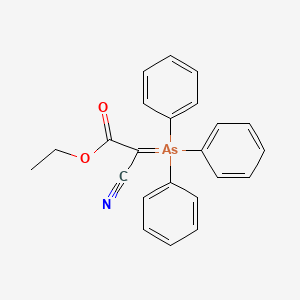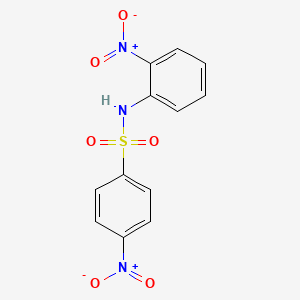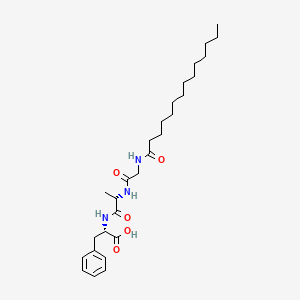
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- is a complex organic compound that belongs to the class of peptides. It is composed of L-Phenylalanine, N-(1-oxotetradecyl)glycine, and L-alanine. This compound is characterized by its intricate structure, which includes multiple bonds, aromatic rings, and functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- typically involves peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and inert atmospheres to maintain the integrity of the reactants .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aromatic ring or the side chains, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target carbonyl groups, converting them to alcohols using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: This compound is utilized in the study of protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism depends on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine, N-glycyl-L-alanyl-: Similar structure but lacks the long aliphatic chain.
L-Phenylalanine, N-(1-oxodecyl)glycyl-L-alanyl-: Similar but with a shorter aliphatic chain.
L-Phenylalanine, N-(1-oxooctyl)glycyl-L-alanyl-: Another similar compound with an even shorter aliphatic chain.
Uniqueness
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- is unique due to its long aliphatic chain, which can influence its solubility, reactivity, and interaction with biological membranes. This structural feature distinguishes it from other similar compounds and can impact its applications in various fields .
Propiedades
Número CAS |
189388-98-5 |
|---|---|
Fórmula molecular |
C28H45N3O5 |
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
(2S)-3-phenyl-2-[[(2S)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H45N3O5/c1-3-4-5-6-7-8-9-10-11-12-16-19-25(32)29-21-26(33)30-22(2)27(34)31-24(28(35)36)20-23-17-14-13-15-18-23/h13-15,17-18,22,24H,3-12,16,19-21H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t22-,24-/m0/s1 |
Clave InChI |
VURBVVDHPZQUAW-UPVQGACJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
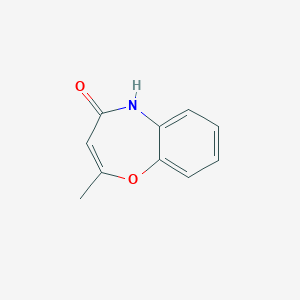

![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

